In scientific research, 5-amino-2-naphthalenesulfonic acid serves as a crucial building block for synthesizing various polymers, particularly conducting polymers. Its unique chemical structure, featuring both electron-donating (amine) and electron-withdrawing (sulfonic acid) groups, imparts interesting electrochemical and optical properties, making it attractive for developing advanced materials. [][2][5][6][8][9]
Source and Classification
5-Amino-2-naphthalenesulfonic acid is classified as an aromatic amine and sulfonic acid derivative. Its chemical formula is , with a molecular weight of approximately 239.25 g/mol. This compound is often referred to in the context of dye manufacturing and organic synthesis due to its functional groups that facilitate various chemical reactions.
The synthesis of 5-amino-2-naphthalenesulfonic acid can be achieved through several methods. One notable method involves the sulfonation of 5-amino-1-naphthol using sulfuric acid:
Alternative methods include using manganese dioxide and sodium pyrosulfite in an alkaline medium, which has been shown to produce high-purity yields of the compound under specific pH and temperature conditions .
5-Amino-2-naphthalenesulfonic acid exhibits a zwitterionic structure characterized by both positive and negative charges within the molecule. The sulfonate group (-SO₃⁻) and the amino group (-NH₃⁺) contribute to this zwitterionic nature, which significantly influences its solubility and reactivity.
5-Amino-2-naphthalenesulfonic acid participates in various chemical reactions typical of aromatic amines and sulfonic acids:
The mechanism of action for 5-amino-2-naphthalenesulfonic acid primarily revolves around its ability to act as a nucleophile due to the electron-donating nature of the amino group. In electrophilic aromatic substitution reactions, this compound can enhance the reactivity of adjacent carbon atoms on the naphthalene ring, facilitating further chemical transformations.
5-Amino-2-naphthalenesulfonic acid possesses distinct physical and chemical properties:
The applications of 5-amino-2-naphthalenesulfonic acid are diverse:
5-Amino-2-naphthalenesulfonic acid (ANS, CAS 119-79-9) is an aromatic sulfonic acid derivative with the molecular formula C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol. Its structure comprises a naphthalene ring system substituted with an amino group (–NH₂) at the 5-position and a sulfonic acid group (–SO₃H) at the 2-position. This arrangement creates distinct electronic properties: the electron-donating amino group and electron-withdrawing sulfonic acid group facilitate intramolecular charge transfer, influencing reactivity and spectral behavior. The SMILES string Nc1cccc2cc(ccc12)S(O)(=O)=O and InChI key UWPJYQYRSWYIGZ-UHFFFAOYSA-N [1] [4] [6] unambiguously define its connectivity. Quantum mechanical calculations reveal polarized bonding, with the sulfur atom in –SO₃H exhibiting tetrahedral geometry, while the amino group adopts a trigonal planar configuration due to partial conjugation with the naphthalene π-system.
Table 1: Key Molecular Descriptors of 5-Amino-2-naphthalenesulfonic Acid
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| IUPAC Name | 5-Amino-2-naphthalenesulfonic acid |
| Synonym | 1,6-Cleve's acid |
| SMILES | Nc1cccc2cc(ccc12)S(O)(=O)=O |
| InChI Key | UWPJYQYRSWYIGZ-UHFFFAOYSA-N |
| Functional Groups | Aromatic amine, sulfonic acid |
ANS exhibits unique zwitterionic behavior in the solid state, confirmed by X-ray crystallography. The sulfonate group (–SO₃⁻) and protonated aminium group (–NH₃⁺) form an intramolecular ion pair, resulting in a net neutral structure with separated charges. This zwitterionic configuration significantly impacts solubility: ANS is sparingly soluble in neutral water due to strong electrostatic interactions in the crystal lattice but becomes highly soluble under basic conditions (e.g., 100 mg/mL in 1N NH₄OH, yielding a clear brown solution) [1] [6]. The pH-dependent solubility profile arises from protonation equilibria:
Table 2: Solubility and Zwitterion Characteristics of ANS
| Property | Condition/Value |
|---|---|
| Solid-State Form | Zwitterion (Sulfonate-aminium) |
| Solubility in H₂O | Low (sparingly soluble) |
| Solubility in 1N NH₄OH | 100 mg/mL (clear, brown solution) |
| pKa of –SO₃H | ~3.69 (estimated from analogues) |
| pKa of –NH₃⁺ | ~4.5-5.5 |
| Critical Solubility pH | >10 (high solubility) |
FTIR Spectroscopy: ANS shows characteristic bands corresponding to its functional groups:
NMR Spectroscopy:
X-ray Photoelectron Spectroscopy (XPS):
Single-crystal X-ray diffraction reveals that ANS crystallizes in a zwitterionic lattice with P-1 space group symmetry. Key features include:
Table 3: Crystallographic Data for 5-Amino-2-naphthalenesulfonic Acid
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.42 Å, b = 8.96 Å, c = 9.01 Å |
| α = 89.2°, β = 78.5°, γ = 82.1° | |
| Zwitterion Distance (O–H–N) | 2.65 Å |
| π-Stacking Distance | 3.48 Å |
| Hydrogen Bonds per Ion Pair | 3 (2 O···H–N, 1 N–H···O) |
Table 4: Synonyms of 5-Amino-2-naphthalenesulfonic Acid
| Synonym | Source |
|---|---|
| 1,6-Cleve's acid | [1] [4] |
| 1-Amino-6-naphthalenesulfonic acid | [1] [6] |
| 1-Naphthylamine-6-sulfonic acid | [1] [7] |
| 5-Naphthylamine-2-sulfonic acid | [1] |
| 6-Sulfo-1-naphthylamine | [1] [4] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: